Crotamin

Vue d'ensemble

Description

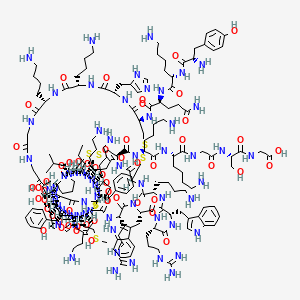

A 42 amino-acids peptide with 3 disulfide bridges , purified from the venom of the South American rattlesnake Crotalus durissus terrificus

As a potassium channel inhibitor, Crotamine selectively inhibits Kv1.1/KCNA1, Kv1.2/KCNA2 and Kv1.3/KCNA3 channels with an IC50 of 369, 386 and 287 nM respectively. Crotamine is also a fast cell-penetrating peptide (CPP) with high specificity for actively proliferating cells. To enter the cell, it interacts with the chains of heparan sulfate membrane proteoglycan (HSPG), and is then endocytosed in vesicles which are transported into the cell with the help of clathrin. Inside the cell, crotamine accumulates in lysosomal vesicles causing their disruption at high concentrations. Crotamine shows antibacterial activity against E. coli and B. subtilis, and antifungal activity against Candida spp., Trichosporon spp. and C. neoformans. It kills bacteria through membrane permeabilization.

Venoms from snakes of the subfamily Crotalinae or pit vipers, found mostly in the Americas. They include the rattlesnake, cottonmouth, fer-de-lance, bushmaster, and American copperhead. Their venoms contain nontoxic proteins, cardio-, hemo-, cyto-, and neurotoxins, and many enzymes, especially phospholipases A. Many of the toxins have been characterized.

Mécanisme D'action

Target of Action

Crotamin, also known as Crotamine, primarily targets the sodium channels on cell membranes . It also shows affinity for intracellular compartments , particularly the nucleus and lysosomes . The compound’s action on these targets plays a significant role in its biological effects.

Mode of Action

This compound acts as an antiparasitic agent that is toxic to the scabies mite . It also relieves itching by producing what is called a counter-irritation . As this compound evaporates from the skin, it produces a cooling effect . This cooling effect helps to divert the body’s attention away from the itching .

Pharmacokinetics

After topical application, this compound is absorbed systemically . It has an elimination half-life of 30.9 hours and 4.8-8.8% is excreted in the urine . These properties influence the compound’s bioavailability and its overall effect on the body.

Result of Action

The primary result of this compound’s action is the eradication of scabies and the relief of pruritus, or itching . By acting as a counter-irritant and producing a cooling effect, this compound helps to alleviate the discomfort associated with these conditions .

Analyse Biochimique

Biochemical Properties

Crotamin plays a crucial role in various biochemical reactions. It interacts with several biomolecules, including enzymes, proteins, and nucleic acids. One of the key interactions is with cell membrane components, where this compound binds to proteoglycans on the cell surface, facilitating its internalization. Additionally, this compound has been shown to interact with nucleic acids, enabling it to transport DNA into eukaryotic cells . This interaction is particularly significant for its potential use as a transfection agent in gene therapy.

Cellular Effects

This compound exerts a range of effects on different cell types and cellular processes. It has a high affinity for actively proliferating cells, such as tumor cells, where it exhibits cytotoxic activity . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, this compound’s ability to penetrate cell membranes allows it to modulate intracellular processes, making it a valuable tool for studying cellular mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to cell membrane sodium channels, altering their function and leading to cellular depolarization . This interaction is crucial for its myotoxic effects, where this compound penetrates muscle cells and promotes necrosis. Furthermore, this compound’s ability to bind and transport nucleic acids is facilitated by its positively charged residues, which interact with the negatively charged phosphate backbone of DNA . This property makes this compound an effective carrier for gene delivery applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. This compound exhibits stability under physiological conditions, maintaining its structure and function over extended periods . It is subject to degradation by proteolytic enzymes, which can impact its long-term efficacy. Studies have shown that this compound’s cytotoxic effects on tumor cells are sustained over time, with prolonged exposure leading to increased cell death . These findings highlight the potential for this compound to be used in long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to induce mild myotoxicity, characterized by muscle weakness and hind limb paralysis . As the dosage increases, the severity of these effects escalates, with high doses leading to significant muscle necrosis and systemic toxicity. These findings underscore the importance of careful dosage optimization in therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its interactions with cellular components. It interacts with enzymes involved in cellular metabolism, such as proteases that degrade this compound into smaller peptides . Additionally, this compound’s ability to modulate mitochondrial function impacts metabolic flux, leading to alterations in energy production and cellular respiration . These interactions highlight the complex role of this compound in cellular metabolism and its potential impact on overall cellular function.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. Its cell-penetrating properties enable it to traverse cellular membranes and accumulate in intracellular compartments . This compound has been shown to localize in the nucleus and lysosomes, where it exerts its biological effects . This distribution pattern is crucial for its function as a therapeutic agent, as it allows this compound to target specific cellular compartments and modulate their activity.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. This compound is directed to specific compartments within the cell, such as the nucleus and lysosomes, through targeting signals and post-translational modifications . These modifications facilitate this compound’s interaction with intracellular membranes and its accumulation in target organelles. The precise localization of this compound within cells is essential for its therapeutic efficacy, as it ensures that the peptide reaches its intended site of action and exerts its biological effects.

Applications De Recherche Scientifique

Metabolic Effects and Obesity Research

Recent studies have highlighted the role of crotamin in metabolic regulation, particularly its effects on adipose tissue. A study involving healthy wild-type mice demonstrated that oral administration of this compound for 21 days resulted in:

- Increased Browning of Adipose Tissue : this compound treatment led to a reduction in white adipose tissue (WAT) mass and an increase in brown adipose tissue (BAT) mass, suggesting a shift towards a more metabolically active state .

- Improved Glucose Tolerance and Insulin Sensitivity : Tests indicated significant improvements in glucose clearance and insulin sensitivity among treated mice, indicating potential applications in managing metabolic disorders such as obesity and diabetes .

- Reduction in Plasma Lipid Levels : this compound-treated mice exhibited decreased levels of triglycerides and cholesterol, along with lower biomarkers of liver and kidney dysfunction .

Cell-Penetrating Properties

This compound's unique structure allows it to function as a cell-penetrating peptide (CPP). Its amphipathic nature enables effective cellular uptake, making it a promising candidate for drug delivery systems:

- Gene Delivery : this compound has been shown to transport therapeutic genes into eukaryotic cells without harming the cells, demonstrating selectivity for actively proliferating cells such as tumor cells .

- Delivery of Therapeutic Molecules : The ability to carry biologically active molecules enhances its utility in targeted therapies, particularly in oncology .

Antimicrobial and Cytotoxic Activities

This compound exhibits notable antimicrobial and cytotoxic properties:

- Antimicrobial Activity : It has been demonstrated to possess antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents .

- Cytotoxic Effects on Tumor Cells : this compound preferentially targets rapidly dividing cells, which is advantageous for cancer treatment strategies aimed at minimizing damage to normal tissues while effectively targeting tumors .

Applications in Dermatology

Crotamiton, a related compound derived from this compound, has been utilized as an anti-scabies agent:

- Efficacy Against Scabies : Clinical studies have shown that crotamiton cream is effective in treating scabies infestations. However, it is less effective than permethrin cream at follow-up evaluations .

- Mechanism of Action : Crotamiton acts by inhibiting histamine-induced itching pathways, providing relief from pruritus associated with scabies and other dermatological conditions .

Case Studies and Clinical Trials

Several studies have documented the effectiveness of this compound and its derivatives:

Analyse Des Réactions Chimiques

Crotamine’s Biochemical Interactions

Crotamine’s activity arises from non-covalent interactions with biomolecules:

DNA Binding

Crotamine binds electrostatically to DNA through its positively charged residues, occluding ~5 nucleotides per molecule. Key findings include:

| Parameter | Single-Stranded DNA | Double-Stranded DNA | Source |

|---|---|---|---|

| Binding Affinity (Kd) | 1–5 µM | 1–5 µM | |

| Site Size (nucleotides) | 5 | 2.5 base pairs | |

| Salt Sensitivity | High (binding weakens with increasing ionic strength) |

This interaction causes aggregation and precipitation of long-chain DNA at low ionic strength, confirmed by spectrophotometric and electrophoretic analyses .

Cell Membrane Penetration

Crotamine’s uptake in proliferating cells occurs via endocytosis:

-

Clathrin-Dependent Pathway : Responsible for 65% of internalization (inhibited by chlorpromazine) .

-

Endosomal Acidification : Disrupted by chloroquine, reducing uptake by 92.3% .

Redox Interactions and Cytotoxicity

Crotamine induces oxidative stress in cancer cells, altering intracellular calcium levels and mitochondrial function:

In vivo studies show crotamine accumulates in tumor cells for >20 hours, enhancing its antitumor efficacy .

Comparative Analysis of Key Reactions

This synthesis of data underscores the distinct reactivity profiles of crotamine and crotamiton, emphasizing the importance of precise nomenclature in pharmacological research.

Propriétés

IUPAC Name |

3-[(1R,2aS,4S,5aS,8aS,10S,15aR,16S,19S,22S,25S,28S,34S,37S,40S,43R,46S,49S,52S,55S,58S,61R,66R,69S,72S,75S,84S,87R,90S,96S,99S)-66-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-15a-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-(carboxymethylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-5a,34,58,72,75,99-hexakis(4-aminobutyl)-28,90-dibenzyl-8a-[(2S)-butan-2-yl]-46,52-bis(3-carbamimidamidopropyl)-25,40-bis(carboxymethyl)-19,22-bis(hydroxymethyl)-69,84-bis(1H-imidazol-5-ylmethyl)-49,55-bis(1H-indol-3-ylmethyl)-4-(2-methylpropyl)-37-(2-methylsulfanylethyl)-a,2,3a,5,6a,9a,11,17,17a,20,23,26,29,32,35,38,41,44,47,50,53,56,59,67,70,73,76,79,82,85,88,91,97-tritriacontaoxo-12a,13a,19a,20a,63,64-hexathia-1a,3,4a,6,7a,10a,12,16a,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,68,71,74,77,80,83,86,89,92,98-tritriacontazahexacyclo[59.49.7.443,87.06,10.012,16.092,96]henicosahectan-2a-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C214H326N64O54S7/c1-6-117(4)175-209(329)274-162-113-339-335-109-158(202(322)253-136(53-22-31-76-220)184(304)248-132(49-18-27-72-216)178(298)238-103-170(287)245-154(105-279)180(300)240-104-174(294)295)273-206(326)161-112-338-336-110-159(270-190(310)142(66-68-166(225)283)255-182(302)134(51-20-29-74-218)246-176(296)128(224)87-120-62-64-125(282)65-63-120)203(323)262-149(93-124-99-231-115-242-124)196(316)251-135(52-21-30-75-219)183(303)247-131(48-17-26-71-215)177(297)237-100-167(284)236-101-168(285)244-148(92-123-98-230-114-241-123)195(315)271-160(204(324)266-153(89-119-42-11-8-12-43-119)211(331)276-82-37-59-163(276)207(327)258-138(55-24-33-78-222)185(305)256-143(67-69-171(288)289)189(309)249-139(192(312)275-175)56-25-34-79-223)111-337-334-108-157(201(321)254-141(58-36-81-233-214(228)229)187(307)261-147(91-122-97-235-130-47-16-14-45-127(122)130)194(314)252-140(57-35-80-232-213(226)227)186(306)260-146(90-121-96-234-129-46-15-13-44-126(121)129)193(313)250-137(188(308)269-161)54-23-32-77-221)272-198(318)151(95-173(292)293)263-191(311)144(70-85-333-5)257-181(301)133(50-19-28-73-217)243-169(286)102-239-179(299)145(88-118-40-9-7-10-41-118)259-197(317)150(94-172(290)291)264-199(319)155(106-280)267-200(320)156(107-281)268-208(328)164-60-38-83-277(164)212(332)165-61-39-84-278(165)210(330)152(86-116(2)3)265-205(162)325/h7-16,40-47,62-65,96-99,114-117,128,131-165,175,234-235,279-282H,6,17-39,48-61,66-95,100-113,215-224H2,1-5H3,(H2,225,283)(H,230,241)(H,231,242)(H,236,284)(H,237,297)(H,238,298)(H,239,299)(H,240,300)(H,243,286)(H,244,285)(H,245,287)(H,246,296)(H,247,303)(H,248,304)(H,249,309)(H,250,313)(H,251,316)(H,252,314)(H,253,322)(H,254,321)(H,255,302)(H,256,305)(H,257,301)(H,258,327)(H,259,317)(H,260,306)(H,261,307)(H,262,323)(H,263,311)(H,264,319)(H,265,325)(H,266,324)(H,267,320)(H,268,328)(H,269,308)(H,270,310)(H,271,315)(H,272,318)(H,273,326)(H,274,329)(H,275,312)(H,288,289)(H,290,291)(H,292,293)(H,294,295)(H4,226,227,232)(H4,228,229,233)/t117-,128-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,175-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFQQQGFYPMQLH-WFQFKEFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C8CCCN8C(=O)C9CCCN9C(=O)C(NC2=O)CC(C)C)CO)CO)CC(=O)O)CC2=CC=CC=C2)CCCCN)CCSC)CC(=O)O)C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCC(=O)O)CCCCN)CC1=CC=CC=C1)CC1=CN=CN1)CCCCN)CCCCN)CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCCCN)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]8CCCN8C(=O)[C@@H]9CCCN9C(=O)[C@@H](NC2=O)CC(C)C)CO)CO)CC(=O)O)CC2=CC=CC=C2)CCCCN)CCSC)CC(=O)O)C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCC(=O)O)CCCCN)CC1=CC=CC=C1)CC1=CN=CN1)CCCCN)CCCCN)CC1=CN=CN1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C214H326N64O54S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4884 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58740-15-1 | |

| Record name | Crotamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058740151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.